Methyl 4-[4-[(4-chlorobenzoyl)amino]phenoxy]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[4-[(4-chlorobenzoyl)amino]phenoxy]benzoate is an organic compound with the molecular formula C21H16ClNO4 It is a derivative of benzoate and is characterized by the presence of a chlorobenzoyl group attached to an amino phenoxy benzoate structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-[4-[(4-chlorobenzoyl)amino]phenoxy]benzoate typically involves the reaction of 4-chlorobenzoyl chloride with 4-aminophenol to form an intermediate, which is then reacted with methyl 4-hydroxybenzoate. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-[4-[(4-chlorobenzoyl)amino]phenoxy]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chlorobenzoyl group to a benzyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce benzyl derivatives .
Scientific Research Applications
Methyl 4-[4-[(4-chlorobenzoyl)amino]phenoxy]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[4-[(4-chlorobenzoyl)amino]phenoxy]benzoate involves its interaction with specific molecular targets. The chlorobenzoyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The phenoxy and benzoate groups contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- Methyl 4-[(4-chlorobenzoyl)amino]benzoate
- Methyl 4-(chlorocarbonyl)benzoate
- Methyl 4-[(4-chlorobenzoyl)amino]phenyl benzoate
Comparison: Methyl 4-[4-[(4-chlorobenzoyl)amino]phenoxy]benzoate is unique due to the presence of both phenoxy and benzoate groups, which enhance its chemical reactivity and biological activity. Compared to similar compounds, it offers a distinct combination of structural features that make it suitable for specific applications in research and industry.
Properties
IUPAC Name |
methyl 4-[4-[(4-chlorobenzoyl)amino]phenoxy]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClNO4/c1-26-21(25)15-4-10-18(11-5-15)27-19-12-8-17(9-13-19)23-20(24)14-2-6-16(22)7-3-14/h2-13H,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGHYMHELIFWOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.